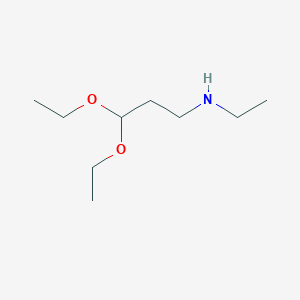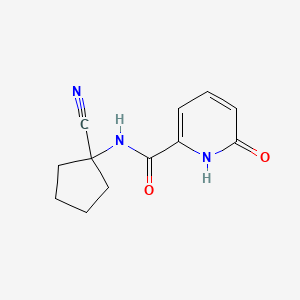
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves the inhibition of BTK activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the development and activation of B-cells. Upon binding to the B-cell receptor, BTK gets activated and initiates a signaling cascade that leads to B-cell proliferation and differentiation. N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of B-cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been shown to have potent inhibitory activity against BTK. In preclinical studies, it has been demonstrated to suppress the proliferation and differentiation of B-cells, leading to the inhibition of tumor growth. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
One of the major advantages of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide is its potent inhibitory activity against BTK, making it a potential candidate for the treatment of B-cell malignancies. However, like any other experimental drug, it has certain limitations. One of the major limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its long-term safety and efficacy in humans are yet to be established, making it a subject of ongoing research.
未来方向
There are several possible future directions for the research on N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide. One of the potential directions is to explore its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another potential direction is to investigate its activity against other targets involved in B-cell receptor signaling. Additionally, further studies are needed to establish its safety and efficacy in humans, which can pave the way for its clinical development.
合成方法
The synthesis of N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide involves a series of chemical reactions. The starting material for this synthesis is 1-cyanocyclopentene, which is reacted with ethyl chloroformate to form ethyl 2-cyanocyclopent-1-ylcarbamate. This intermediate is then treated with hydrazine hydrate to obtain 1-cyanocyclopentyl hydrazine. Finally, the reaction of 1-cyanocyclopentyl hydrazine with 6-oxo-1H-pyridine-2-carboxylic acid yields N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide.
科学研究应用
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This inhibition leads to the suppression of B-cell proliferation and differentiation, making it a potential candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and B-cell lymphomas.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-12(6-1-2-7-12)15-11(17)9-4-3-5-10(16)14-9/h3-5H,1-2,6-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPGGJXVBKDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-6-oxo-1H-pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


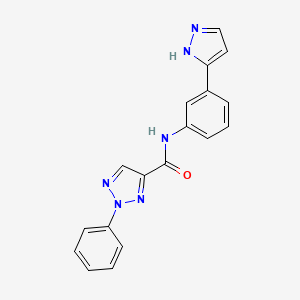
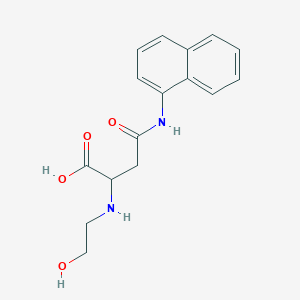
![4-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl methanesulfonate](/img/structure/B2717800.png)
![N-(3,5-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2717801.png)
![5-Bromo-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717803.png)
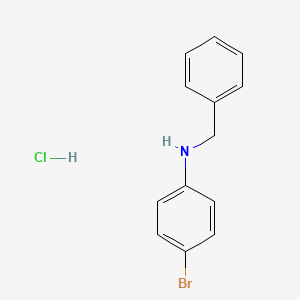

![(E)-N-benzyl-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2717810.png)
![2-(2-amino-2-oxoethyl)-4-benzyl-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2717812.png)
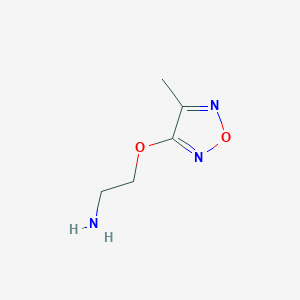
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea](/img/structure/B2717815.png)
![4-(5-Methoxybenzo[d]thiazol-2-yl)morpholine hydrochloride](/img/structure/B2717816.png)
